molecular formula C15H15IN2 B14409648 4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide CAS No. 82485-29-8

4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide

Cat. No.: B14409648
CAS No.: 82485-29-8
M. Wt: 350.20 g/mol
InChI Key: USIPLPMGVGWUKS-UHFFFAOYSA-M
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Description

4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an indole moiety linked to a pyridinium ion, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with an indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole can then be alkylated with 1-methylpyridinium iodide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions at the indole or pyridinium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-3-carboxylate: Another indole derivative with similar biological activities.

    1-Methylpyridinium chloride: Similar pyridinium ion but lacks the indole moiety.

Uniqueness

4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide is unique due to the presence of both indole and pyridinium moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

CAS No.

82485-29-8

Molecular Formula

C15H15IN2

Molecular Weight

350.20 g/mol

IUPAC Name

1-[(1-methylpyridin-1-ium-4-yl)methyl]indole;iodide

InChI

InChI=1S/C15H15N2.HI/c1-16-9-6-13(7-10-16)12-17-11-8-14-4-2-3-5-15(14)17;/h2-11H,12H2,1H3;1H/q+1;/p-1

InChI Key

USIPLPMGVGWUKS-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)CN2C=CC3=CC=CC=C32.[I-]

Origin of Product

United States

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